N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine
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Overview
Description
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine typically involves the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with aminoguanidine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar reaction conditions but optimized for larger volumes. Continuous flow reactors could be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the guanidine group is replaced by other functional groups.
Scientific Research Applications
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the guanidine group, which can donate electron pairs to metal ions, forming coordination bonds. The compound’s biological activities are likely related to its interaction with cellular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]hydrazine
- N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]thiourea
Uniqueness
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is unique due to its strong basicity and ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it particularly useful in coordination chemistry and various industrial applications.
Biological Activity
N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H25N5O2
- Molecular Weight : 251.3645 g/mol
- CAS Number : [11602484]
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of guanidine derivatives, including this compound. The guanidine group enhances cellular uptake in Gram-negative bacteria, making these compounds promising candidates for antibiotic development.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the guanidine structure can significantly impact biological activity. A study by Ruddell et al. (2024) demonstrated that the presence of the guanidine moiety is crucial for the antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 1.5 µM for MRSA and 12.5 µM for E. coli .
Case Studies and Research Findings
-
Study on Guanidine Derivatives :
- Objective : To evaluate the antibacterial activity of a library of guanidine compounds.
- Findings : Compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values comparable to established antibiotics .
- Mechanism : The study identified essential targets within bacterial cells, including signal peptidase IB, which are inhibited by these compounds.
- Antimicrobial Screening :
Data Tables
Compound Name | MIC (µM) | Target Bacteria |
---|---|---|
L15 | 1.5 | MRSA |
L15 | 12.5 | E. coli |
Hybrid A | 18 | Clostridium sporogenes |
Hybrid B | 44 | S. aureus |
Properties
IUPAC Name |
2-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-15-16-12(13)14/h4-8H,1-3H3,(H4,13,14,16)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNQFMOGAHTMIK-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN=C(N)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/N=C(N)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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